molecular formula C18H28N6O B11468337 N,N'-dicycloheptyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N,N'-dicycloheptyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B11468337
M. Wt: 344.5 g/mol
InChI Key: GUOSSVMSGFQPKK-UHFFFAOYSA-N
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Description

N5,N6-DICYCLOHEPTYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a synthetic compound belonging to the class of oxadiazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N6-DICYCLOHEPTYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process. The specific steps and reagents used in the synthesis can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N5,N6-DICYCLOHEPTYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N5,N6-DICYCLOHEPTYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in targeting specific diseases or conditions.

    Industry: The compound is used in the development of new materials and products with unique properties.

Mechanism of Action

The mechanism of action of N5,N6-DICYCLOHEPTYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5,N6-DICYCLOHEPTYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is unique due to its specific structural features, such as the presence of cycloheptyl groups.

Properties

Molecular Formula

C18H28N6O

Molecular Weight

344.5 g/mol

IUPAC Name

5-N,6-N-di(cycloheptyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C18H28N6O/c1-2-6-10-13(9-5-1)19-15-16(20-14-11-7-3-4-8-12-14)22-18-17(21-15)23-25-24-18/h13-14H,1-12H2,(H,19,21,23)(H,20,22,24)

InChI Key

GUOSSVMSGFQPKK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=NC3=NON=C3N=C2NC4CCCCCC4

Origin of Product

United States

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